molecular formula C8H5ClFNO2S B1378008 2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride CAS No. 1384429-35-9

2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride

Cat. No. B1378008
CAS RN: 1384429-35-9
M. Wt: 233.65 g/mol
InChI Key: OWRQVRQJLXABNC-UHFFFAOYSA-N
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Description

“2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1384429-35-9 . It has a molecular weight of 233.65 and is typically in powder form . The IUPAC name for this compound is 2-cyano-4-fluoro-6-methylbenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5ClFNO2S/c1-5-2-7(10)3-6(4-11)8(5)14(9,12)13/h2-3H,1H3 . This code can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Sulfonated Derivates

The synthesis of sulfonated derivatives of 4-Fluoroaniline has been achieved through various methods, indicating the versatility of sulfonyl chloride derivatives in chemical transformations. These derivatives are crucial for further chemical reactions and have implications in dye, pharmaceutical, and material science research (Courtin, 1982).

Molecular Structure and Spectroscopic Studies

Vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride (4C2MBSC) have been carried out to understand its molecular geometry, electronic properties, and potential for nonlinear optical (NLO) applications. Such studies are essential for the development of new materials with specific optical properties (Nagarajan & Krishnakumar, 2018).

Catalysis and Hydrolysis Reactions

Investigations into the catalysis and hydrolysis of sulfonyl chlorides by hydration complexes of 2-propanol reveal the influence of substrate structure on reaction rates and pathways. Such studies are critical for understanding the mechanisms of organic reactions and for the development of more efficient catalytic processes (Ivanov et al., 2005).

Synthesis of High-Purity Compounds

Research into the synthesis of high-purity 1-Chloro-2,6-difluorobenzene showcases the use of sulfonyl chloride as a directing group for fluorine substitution. This highlights the compound's role in the preparation of intermediates for agricultural and pharmaceutical applications, demonstrating its importance in the synthesis of complex molecules (Moore, 2003).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H332, H335 . These statements correspond to specific hazards related to the compound. Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-cyano-4-fluoro-6-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO2S/c1-5-2-7(10)3-6(4-11)8(5)14(9,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRQVRQJLXABNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219747
Record name Benzenesulfonyl chloride, 2-cyano-4-fluoro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1384429-35-9
Record name Benzenesulfonyl chloride, 2-cyano-4-fluoro-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 2-cyano-4-fluoro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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